Antimicrobial Activity Against Staphylococcus aureus: MIC Comparison with 5-Arylidene-TZD Congeners and Standard Antibiotics
In a head-to-head panel of nine 5-arylidene-thiazolidine-2,4-dione derivatives (2a–2i) screened against S. aureus DAUFPE 01, the 2,4-dichloro-substituted compound (designated Compound 2b or Antimicrobial agent-33) exhibited an MIC of 8 μg/mL, which was 2-fold more potent than the unsubstituted benzylidene analog 2a (MIC 16 μg/mL) and equipotent to the clinical comparator cefalexin (MIC 8 μg/mL) [1]. Across a broader antimicrobial profiling reported by independent sources, Antimicrobial agent-33 demonstrated MIC values ranging from 2 to 64 μg/mL depending on the target organism, with confirmed anti-staphylococcal activity .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC 8 μg/mL (Compound 2b) against S. aureus DAUFPE 01 |
| Comparator Or Baseline | Compound 2a (unsubstituted benzylidene-TZD): MIC 16 μg/mL; Cefalexin: MIC 8 μg/mL; Compound 2c (4-chloro): MIC 8 μg/mL |
| Quantified Difference | 2-fold lower MIC vs. unsubstituted analog 2a; equipotent to cefalexin |
| Conditions | Broth microdilution assay; S. aureus DAUFPE 01 strain; BioMed Research International 2014 study |
Why This Matters
The 2,4-dichloro substitution confers a 2-fold potency advantage over the parent benzylidene scaffold against S. aureus, making it the minimal structural requirement for achieving cefalexin-comparable anti-staphylococcal activity in this chemical series.
- [1] da Silva, I.M., et al. (2014). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. BioMed Research International, 2014, 316082. Table 2: MIC and MBC data for compounds 2a–2i. View Source
